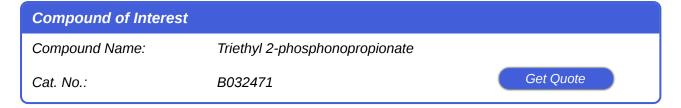


# Spectroscopic Data for Triethyl 2-Phosphonopropionate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

**2-phosphonopropionate**, a versatile reagent frequently employed in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction[1][2]. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification, purity assessment, and reaction monitoring.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **triethyl 2-phosphonopropionate**. Data for proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR are presented below.

#### **Data Presentation**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Triethyl 2-Phosphonopropionate** 



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
4.18 - 4.08	m	-OCH₂CH₃ (Phosphonate)	
4.15	q	7.1	-OCH <sub>2</sub> CH <sub>3</sub> (Ester)
2.95	dq	21.5, 7.2	-CH(CH₃)P-
1.42	dd	18.5, 7.2	-CH(CH₃)P-
1.32	t	7.1	-OCH₂CH₃ (Phosphonate)
1.25	t	7.1	-OCH <sub>2</sub> CH <sub>3</sub> (Ester)

Table 2: 13C NMR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Chemical Shift (δ) ppm	Assignment
169.5 (d, J = 5.5 Hz)	C=O
62.5 (d, J = 6.5 Hz)	-OCH₂CH₃ (Phosphonate)
61.1	-OCH₂CH₃ (Ester)
35.5 (d, J = 135.5 Hz)	-CH(CH₃)P-
16.2 (d, J = 6.0 Hz)	-OCH₂CH₃ (Phosphonate)
14.1	-OCH₂CH₃ (Ester)
12.0 (d, J = 4.0 Hz)	-CH(CH₃)P-

Table 3: 31P NMR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Chemical Shift (δ) ppm	
24.7	



## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in **triethyl 2-phosphonopropionate**. The neat spectrum of the compound displays characteristic absorption bands.[3]

#### **Data Presentation**

Table 4: FT-IR Spectroscopic Data for Triethyl 2-Phosphonopropionate

Wavenumber (cm <sup>-1</sup> )	Assignment
2982	C-H stretch (alkane)
1736	C=O stretch (ester)
1254	P=O stretch (phosphonate)
1026	P-O-C stretch

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

### **NMR Spectroscopy**

A sample of **triethyl 2-phosphonopropionate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube. <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR spectra are acquired on a high-resolution NMR spectrometer.[4] For <sup>1</sup>H and <sup>13</sup>C NMR, tetramethylsilane (TMS) is commonly used as an internal standard. For <sup>31</sup>P NMR, an external standard of 85% H<sub>3</sub>PO<sub>4</sub> is typically used.[4]

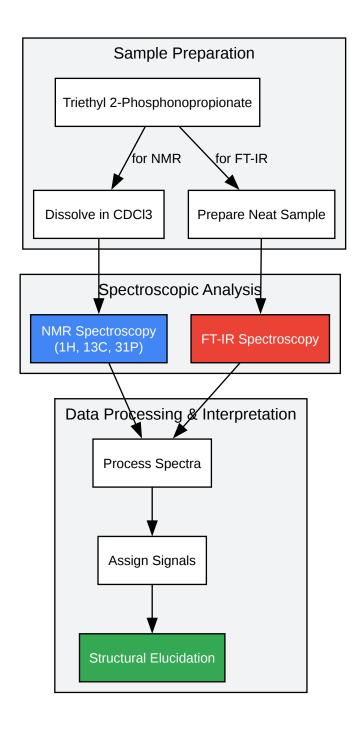
### FT-IR Spectroscopy

A drop of neat **triethyl 2-phosphonopropionate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned using an FT-IR spectrometer over the standard mid-IR range (typically 4000-400 cm<sup>-1</sup>).



# **Mandatory Visualization**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of **triethyl 2-phosphonopropionate**.



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Caption: Workflow for Spectroscopic Analysis.



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- To cite this document: BenchChem. [Spectroscopic Data for Triethyl 2-Phosphonopropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032471#spectroscopic-data-for-triethyl-2-phosphonopropionate-nmr-ir]

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